molecular formula C11H17N5O2 B11865560 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11865560
M. Wt: 251.29 g/mol
InChI Key: KMXIGAXTEBJSKU-UHFFFAOYSA-N
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Description

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from simpler purine derivatives. Common synthetic routes may include:

    Alkylation: Introduction of the isopentyl group through alkylation reactions.

    Amination: Introduction of the amino group via nucleophilic substitution reactions.

    Methylation: Introduction of the methyl group through methylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in batches with careful control of reaction conditions.

    Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.

    Substitution: The amino and alkyl groups may participate in substitution reactions, leading to a variety of substituted purine compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, these could include various oxidized, reduced, or substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of novel purine derivatives with potential biological activity.

Biology

    Enzyme Inhibition Studies: Used in studies to understand the inhibition of purine-related enzymes.

Medicine

    Drug Development:

Industry

    Chemical Intermediates: Used as intermediates in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives may act by:

    Enzyme Inhibition: Inhibiting enzymes involved in purine metabolism.

    Receptor Binding: Binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

8-amino-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C11H17N5O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,17,18)

InChI Key

KMXIGAXTEBJSKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N=C1N)N(C(=O)NC2=O)C

Origin of Product

United States

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